(S)-(-)-Bupivacaine
(S)-(-)-Bupivacaine
Levobupivacaine Hydrochloride is the hydrochloride salt of levobupivacaine, an amide derivative with anesthetic property. Levobupivacaine reversibly binds voltage-gated sodium channels to modulate ionic flux and prevent the initiation and transmission of nerve impulses (stabilizing neuronal membrane), thereby resulting in analgesia and anesthesia. In comparison with racemic bupivacaine, levobupivacaine is associated with less vasodilation and has a longer duration of action.
Levobupivacaine, also known as (S)-bupivacaine or chirocaine, belongs to the class of organic compounds known as piperidinecarboxamides. Piperidinecarboxamides are compounds containing a piperidine ring substituted with a carboxamide functional group. Levobupivacaine is a drug which is used for the production of local or regional anesthesia for surgery and obstetrics, and for post-operative pain management. Levobupivacaine is considered to be a practically insoluble (in water) and relatively neutral molecule. Levobupivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, levobupivacaine is primarily located in the membrane (predicted from logP). In humans, levobupivacaine is involved in the levobupivacaine action pathway. Levobupivacaine is a potentially toxic compound.
Levobupivacaine is the (S)-(-)-enantiomer of bupivacaine. It has a role as a local anaesthetic, an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor and an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor. It is a conjugate base of a levobupivacaine(1+). It is an enantiomer of a dextrobupivacaine.
Levobupivacaine, also known as (S)-bupivacaine or chirocaine, belongs to the class of organic compounds known as piperidinecarboxamides. Piperidinecarboxamides are compounds containing a piperidine ring substituted with a carboxamide functional group. Levobupivacaine is a drug which is used for the production of local or regional anesthesia for surgery and obstetrics, and for post-operative pain management. Levobupivacaine is considered to be a practically insoluble (in water) and relatively neutral molecule. Levobupivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, levobupivacaine is primarily located in the membrane (predicted from logP). In humans, levobupivacaine is involved in the levobupivacaine action pathway. Levobupivacaine is a potentially toxic compound.
Levobupivacaine is the (S)-(-)-enantiomer of bupivacaine. It has a role as a local anaesthetic, an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor and an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor. It is a conjugate base of a levobupivacaine(1+). It is an enantiomer of a dextrobupivacaine.
Brand Name:
Vulcanchem
CAS No.:
27262-47-1
VCID:
VC0138063
InChI:
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1
SMILES:
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Molecular Formula:
C18H28N2O
Molecular Weight:
288.4 g/mol
(S)-(-)-Bupivacaine
CAS No.: 27262-47-1
Reference Standards
VCID: VC0138063
Molecular Formula: C18H28N2O
Molecular Weight: 288.4 g/mol
CAS No. | 27262-47-1 |
---|---|
Product Name | (S)-(-)-Bupivacaine |
Molecular Formula | C18H28N2O |
Molecular Weight | 288.4 g/mol |
IUPAC Name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide |
Standard InChI | InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 |
Standard InChIKey | LEBVLXFERQHONN-INIZCTEOSA-N |
Isomeric SMILES | CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C |
SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES | CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Physical Description | Solid |
Description | Levobupivacaine Hydrochloride is the hydrochloride salt of levobupivacaine, an amide derivative with anesthetic property. Levobupivacaine reversibly binds voltage-gated sodium channels to modulate ionic flux and prevent the initiation and transmission of nerve impulses (stabilizing neuronal membrane), thereby resulting in analgesia and anesthesia. In comparison with racemic bupivacaine, levobupivacaine is associated with less vasodilation and has a longer duration of action. Levobupivacaine, also known as (S)-bupivacaine or chirocaine, belongs to the class of organic compounds known as piperidinecarboxamides. Piperidinecarboxamides are compounds containing a piperidine ring substituted with a carboxamide functional group. Levobupivacaine is a drug which is used for the production of local or regional anesthesia for surgery and obstetrics, and for post-operative pain management. Levobupivacaine is considered to be a practically insoluble (in water) and relatively neutral molecule. Levobupivacaine has been detected in multiple biofluids, such as urine and blood. Within the cell, levobupivacaine is primarily located in the membrane (predicted from logP). In humans, levobupivacaine is involved in the levobupivacaine action pathway. Levobupivacaine is a potentially toxic compound. Levobupivacaine is the (S)-(-)-enantiomer of bupivacaine. It has a role as a local anaesthetic, an adrenergic antagonist, an amphiphile, an EC 3.1.1.8 (cholinesterase) inhibitor and an EC 3.6.3.8 (Ca(2+)-transporting ATPase) inhibitor. It is a conjugate base of a levobupivacaine(1+). It is an enantiomer of a dextrobupivacaine. |
Solubility | 9.77e-02 g/L |
Synonyms | (2S)-1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide; L-(-)-Bupivacaine; Levobupivacaine; |
PubChem Compound | 92253 |
Last Modified | Nov 11 2021 |
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